

ASN007 benzenesulfonate selectivity profile compared to other kinase inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ASN007 benzenesulfonate

Cat. No.: B15615719

[Get Quote](#)

A Comparative Guide to the Kinase Selectivity Profile of ASN007

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profile of ASN007, a potent and selective inhibitor of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2), against other inhibitors targeting the MAPK/ERK signaling pathway. The data presented is intended to help researchers evaluate the therapeutic potential and off-target risk profile of ASN007 relative to other agents.

Introduction to ASN007 and Kinase Selectivity

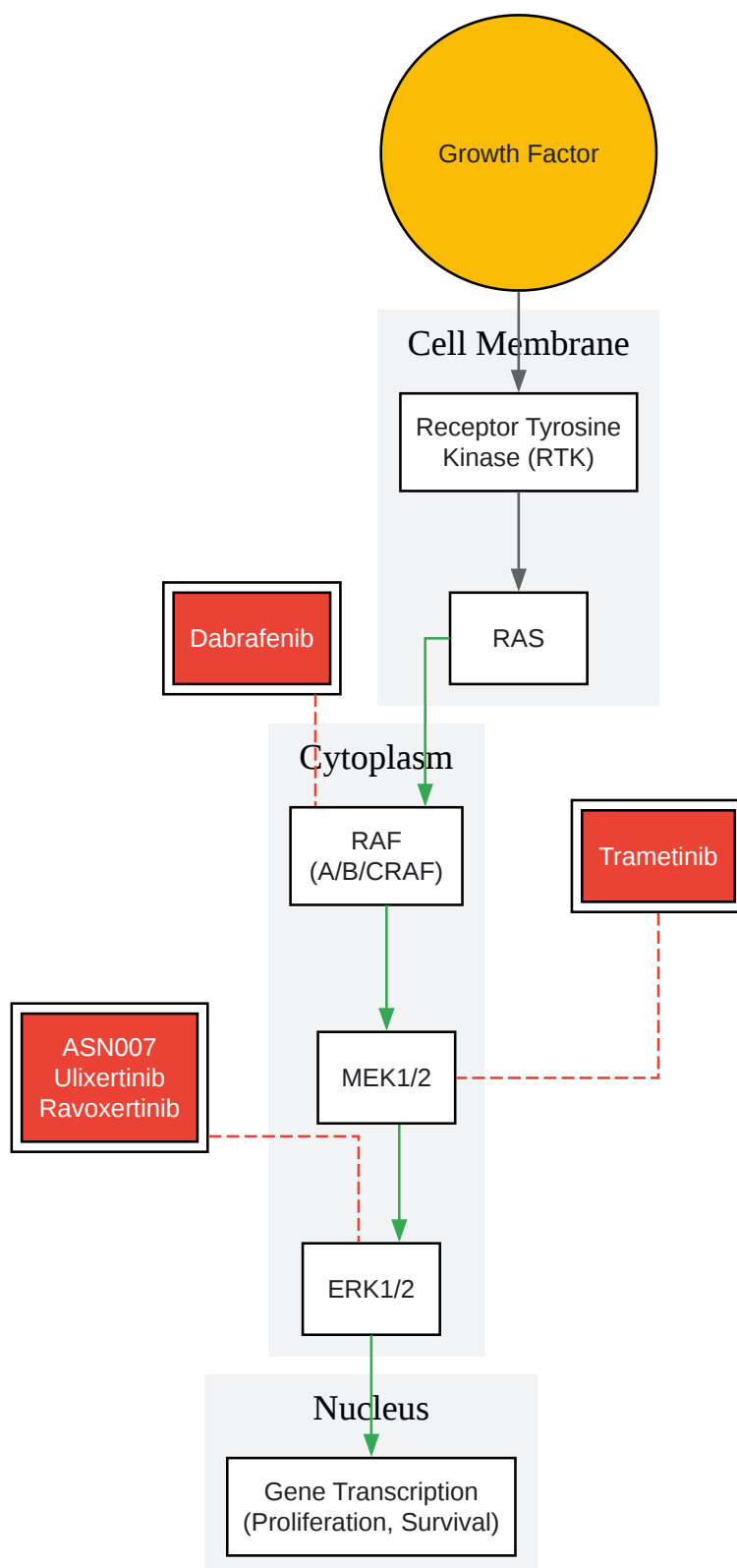
ASN007 is an orally bioavailable, ATP-competitive small molecule inhibitor of ERK1 and ERK2. [1] These kinases are the terminal nodes of the critical RAS/RAF/MEK/ERK (MAPK) signaling pathway, which is frequently hyperactivated in a wide range of human cancers through mutations in genes like BRAF and RAS.[1][2] By targeting the final kinases in this cascade, ERK inhibitors like ASN007 offer a strategy to overcome resistance mechanisms that can emerge during treatment with upstream inhibitors (e.g., RAF or MEK inhibitors).[1]

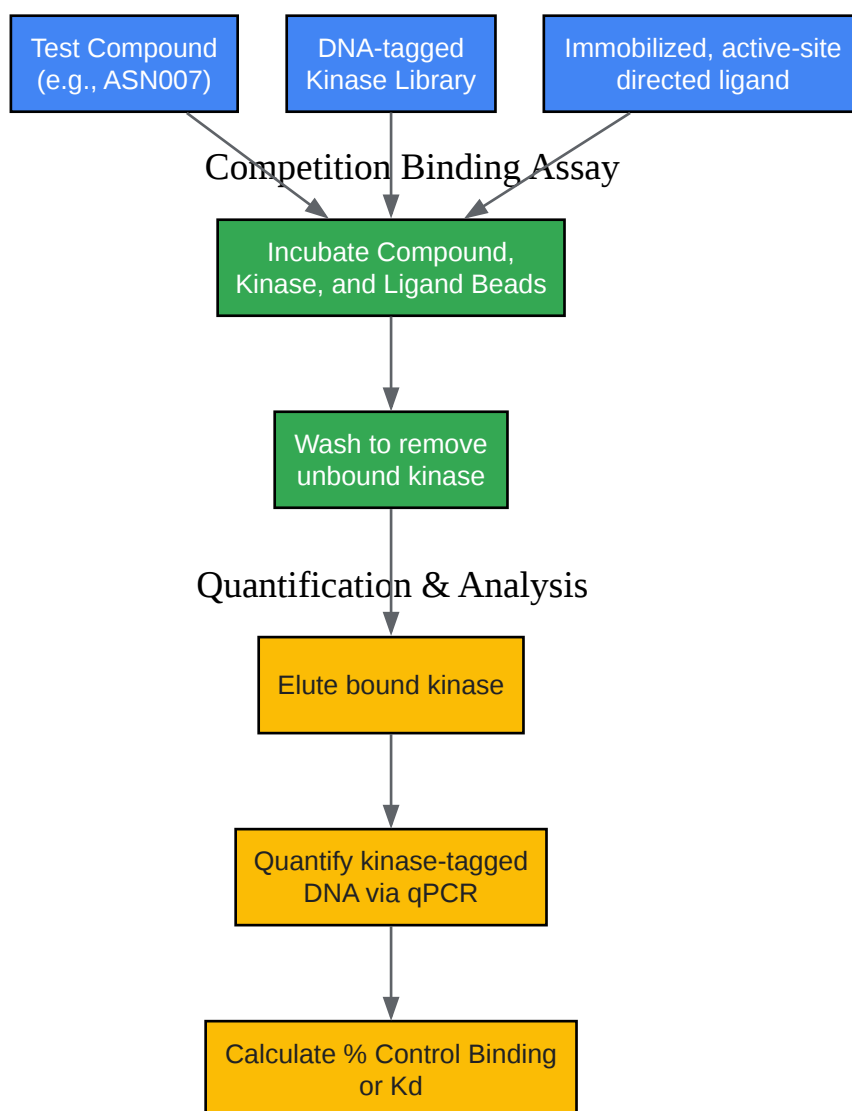
An inhibitor's selectivity is a critical determinant of its therapeutic index. While potent on-target activity is desired, off-target inhibition can lead to toxicity and unforeseen side effects. This

guide summarizes publicly available biochemical data to compare the selectivity of ASN007 with other ERK, RAF, and MEK inhibitors.

The MAPK Signaling Pathway and Inhibitor Targets

The RAS/RAF/MEK/ERK cascade is a primary signaling pathway that translates extracellular signals into cellular responses. The diagram below illustrates the main components of this pathway and the points of intervention for different classes of kinase inhibitors.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. selleckchem.com [selleckchem.com]

- 2. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ASN007 benzenesulfonate selectivity profile compared to other kinase inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615719#asn007-benzenesulfonate-selectivity-profile-compared-to-other-kinase-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com